4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt

Catalog No.
S13959362
CAS No.
M.F
C15H15NaO6S
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt

Product Name

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt

IUPAC Name

sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate

Molecular Formula

C15H15NaO6S

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1

InChI Key

RYKRJVGINWNIEO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+]

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is a chemical compound with the molecular formula C15H15NaO6SC_{15}H_{15}NaO_6S and a molecular weight of 346.33 g/mol. This compound is a derivative of hydroxytyrosol, which is a phenolic compound found in olive oil, known for its antioxidant properties. The addition of a benzyl group and a sulfate group enhances its solubility and biological activity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine.

  • Oxidation: The hydroxyl group can be oxidized to produce ketones or aldehydes.
  • Reduction: The sulfate group may be reduced under specific conditions to yield the corresponding alcohol.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be utilized under acidic or basic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon is effective for reducing the sulfate group.
  • Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions in the presence of a base.

Major Products Formed

  • Oxidation: Benzylated ketones or aldehydes.
  • Reduction: Benzylated alcohols.
  • Substitution: Benzylated derivatives with various functional groups.

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt exhibits significant biological activities:

  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress within cells.
  • Anti-inflammatory Effects: This compound may inhibit pro-inflammatory cytokine production and modulate immune responses.
  • Neuroprotective Effects: It protects neurons from oxidative damage and apoptosis, potentially activating signaling pathways such as the Nrf2 pathway.

The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt typically involves three main steps:

  • Protection of Hydroxy Groups: Hydroxytyrosol is protected by benzylation to form 4-O-Benzyl-3-hydroxytyrosol.
  • Sulfonation: The protected hydroxytyrosol undergoes sulfonation using agents like sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfate group.
  • Deprotection: The benzyl protecting group is removed under hydrogenation conditions to yield the final product.

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt has diverse applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: Studied for its antioxidant properties and role in cellular signaling pathways.
  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
  • Industry: Used in developing novel materials and as an additive in various industrial processes.

Research indicates that 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt interacts with various molecular targets, enhancing its biological efficacy. Its antioxidant properties help mitigate oxidative stress, while its anti-inflammatory effects contribute to modulating immune responses. Future studies may explore its interactions further to elucidate mechanisms underlying its neuroprotective effects.

Similar Compounds

  • Hydroxytyrosol: The parent compound known for potent antioxidant properties.
  • Tyrosol: A related phenolic compound with similar but less potent biological activities.
  • 4-O-Benzyl-3-hydroxy Tyrosol: An intermediate in synthesizing the sulfate salt, sharing similar chemical properties but differing in biological activities.

Uniqueness

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt is unique due to the combination of both benzyl and sulfate groups, which confer distinct chemical and biological properties. The sulfate group enhances solubility and potential interactions with biological molecules, while the benzyl group provides stability and facilitates further chemical modifications.

This compound's multifaceted nature makes it an attractive candidate for further research and application across various scientific domains.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

346.04870365 g/mol

Monoisotopic Mass

346.04870365 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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